molecular formula C19H22ClN3O4S B15110099 N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B15110099
M. Wt: 423.9 g/mol
InChI Key: MAJWSLAPXUBCIO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a fused indazole-carboxamide core. Key structural features include:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and metabolic stability.
  • A 5-chloro-2-methoxyphenyl substituent on the carboxamide nitrogen, providing steric and electronic modulation for target engagement.

Properties

Molecular Formula

C19H22ClN3O4S

Molecular Weight

423.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C19H22ClN3O4S/c1-27-17-7-6-12(20)10-15(17)21-19(24)18-14-4-2-3-5-16(14)23(22-18)13-8-9-28(25,26)11-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,21,24)

InChI Key

MAJWSLAPXUBCIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones.

    Introduction of the Chlorinated Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the amine group with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Indazole vs. Benzamide Core (898491-01-5 vs. Target Compound)

The indazole ring in the target compound provides a bicyclic structure that enhances binding affinity to hydrophobic pockets in enzymatic targets compared to the monocyclic benzamide in 898491-01-5 . The tetrahydroindazole’s partial saturation may also improve metabolic stability over fully aromatic systems.

Sulfone Group Positioning

Both the target compound and 898491-01-5 incorporate a 1,1-dioxidotetrahydrothiophen-3-yl group. However, its attachment to the indazole nitrogen in the target compound vs. the benzamide nitrogen in 898491-01-5 may alter electron distribution and hydrogen-bonding capacity .

Substituent Effects (Chloro vs. Iodo vs. Methoxy)

Research Findings and Gaps

  • Synthetic Accessibility : The target compound’s indazole core requires multi-step synthesis, including cyclization and sulfonation, as seen in analogous compounds .
  • Biological Data: Limited published activity data exist for the target compound.
  • Structural Optimization : The tetrahydrothiophene sulfone group is a recurring motif in protease inhibitors, hinting at possible applications in antiviral or anti-inflammatory drug development .

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